molecular formula C8H8INO B3060623 2-Iodo-N-methylbenzamide CAS No. 58084-22-3

2-Iodo-N-methylbenzamide

Cat. No. B3060623
CAS RN: 58084-22-3
M. Wt: 261.06 g/mol
InChI Key: XVZYFJIGUQHFSR-UHFFFAOYSA-N
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Patent
US07534791B2

Procedure details

Lithium aluminum hydride (14.8 g, 390 mmol) is suspended in dry diethyl ether (250 mL) and cooled to 0° C. Aluminum chloride (16.0 g, 121 mmol) dissolved in dry diethyl ether (250 mL) is added dropwise at 0-5° C. The cooling bath is removed and the mixture is stirred at ambient temperature for 1 hour. The resulting aluminum hydride reagent solution is cooled to 0° C. followed by dropwise addition of 2-iodo-N-methyl-benzamide (50.8 g, 195 mmol) dissolved in dry THF (500 mL). After complete addition the solution is allowed to heat to ambient temperature and stirring is continued for 16 hours. The mixture is cooled to 10° C. followed by slow dropwise addition of water (30 mL) followed by 2M sodium hydroxide (30 mL) and water (150 mL). MgSO4 is added and the mixture is stirred for 10 minutes, filtered and concentrated in vacuo. The remanence is redissolved in ethyl acetate (500 mL), dried (MgSO4) and concentrated again to furnish 45.2 g (94%) of (2-iodo-benzyl)-methyl-amine as an oil. (2-Iodo-benzyl)-methyl-amine (20.0 g, 80.9 mmol) is dissolved in dry THF (300 mL) and di-tert-butyl dicarbonate (18.5 g, 85.0 mmol) is added. The mixture is stirred for 1 hour at ambient temperature. The volatiles are removed by means of evaporation and the crude mixture is purified by silica gel chromatography eluting with ethyl acetate-heptane (1:4) to furnish 28.5 g (quant.) of the title compound as an oil.
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
50.8 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Seven
Name
Quantity
500 mL
Type
solvent
Reaction Step Eight
Name
Quantity
150 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-].[I:11][C:12]1[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=1[C:14]([NH:16][CH3:17])=O.[OH-].[Na+].[O-]S([O-])(=O)=O.[Mg+2]>C(OCC)C.C1COCC1.O>[I:11][C:12]1[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=1[CH2:14][NH:16][CH3:17] |f:0.1.2.3.4.5,6.7.8.9,11.12,13.14|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
50.8 g
Type
reactant
Smiles
IC1=C(C(=O)NC)C=CC=C1
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Seven
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Eight
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Nine
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise at 0-5° C
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting aluminum hydride reagent solution is cooled to 0° C.
ADDITION
Type
ADDITION
Details
After complete addition the solution
TEMPERATURE
Type
TEMPERATURE
Details
to heat to ambient temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 10° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The remanence is redissolved in ethyl acetate (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C(CNC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 45.2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.